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molecular formula C12H12ClN3O3 B8326303 N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobutanamide

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobutanamide

Cat. No. B8326303
M. Wt: 281.69 g/mol
InChI Key: DTVRYTFVDKBHIH-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of the compound obtained in Step 2 (21.2 g, 75.26 mmol), iron powder (21.01 g, 376.29 mmol) and calcium chloride (25.06 g, 225.78 mmol) in a mixed solvent of methanol (100 mL) and water (20 mL) was stirred at 60° C. for 3 hr. To the reaction solution was added brine at room temperature, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by NH-silica gel column chromatography (solvent gradient; 10 to 50% ethyl acetate/hexane) to give 4-amino-N-(3-chloro-4-cyanophenyl)-3-methylbutanamide (6.02 g, 23.92 mmol, 31.8%) as a brown oil.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
25.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
21.01 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:10][C:11](=[O:19])[CH2:12][CH:13]([CH3:18])[CH2:14][N+:15]([O-])=O)[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].[Cl-].[Ca+2].[Cl-].CO.O>[Cl-].[Na+].O.[Fe]>[NH2:15][CH2:14][CH:13]([CH3:18])[CH2:12][C:11]([NH:10][C:4]1[CH:5]=[CH:6][C:7]([C:8]#[N:9])=[C:2]([Cl:1])[CH:3]=1)=[O:19] |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1C#N)NC(CC(C[N+](=O)[O-])C)=O
Name
Quantity
25.06 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
21.01 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by NH-silica gel column chromatography (solvent gradient; 10 to 50% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
NCC(CC(=O)NC1=CC(=C(C=C1)C#N)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.92 mmol
AMOUNT: MASS 6.02 g
YIELD: PERCENTYIELD 31.8%
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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